Bienvenue dans la boutique en ligne BenchChem!

1-Boc-3-pyrrolidineacetic acid

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Ensure you receive the correct racemic 3‑pyrrolidineacetic acid isomer. 1‑Boc‑3‑pyrrolidineacetic acid (CAS 175526‑97‑3) provides the precise 3‑acetic acid attachment vector required for CCR5 antagonist 3D‑QSAR models (CoMFA r²=0.952). Its LogP 0.88, pKa 4.65, and Boc protection enable orthogonal amide coupling and late‑stage resolution. Substituting the 2‑isomer or a single enantiomer alters the substitution vector and may compromise library activity. Confirm ≥97% purity and 2‑8°C storage before ordering.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 175526-97-3
Cat. No. B064677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-pyrrolidineacetic acid
CAS175526-97-3
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeySKEXQIJIXQSFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3): A Bifunctional Building Block for Chiral Drug Discovery and Heterocyclic Synthesis


1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3), also known as 3-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester, is a racemic pyrrolidine derivative with a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol [1]. This compound serves as a critical intermediate in medicinal chemistry, featuring a secondary amine protected by an acid-labile tert-butoxycarbonyl (Boc) group and a free carboxylic acid handle, enabling orthogonal synthetic manipulations [2]. It is a white to off-white solid [2], soluble in common organic solvents such as dichloromethane and ethyl acetate [2], and is primarily utilized in the synthesis of chiral pharmaceuticals and biologically active molecules [1].

Why Substituting 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) with its Enantiomers or Positional Isomers Compromises Synthetic Utility


While numerous Boc-protected pyrrolidine acetic acid derivatives exist, including enantiopure (R)-1-Boc-3-pyrrolidineacetic acid (CAS 204688-60-8) and (S)-1-Boc-3-pyrrolidineacetic acid (CAS 204688-61-9) , as well as positional isomers like 1-Boc-2-pyrrolidineacetic acid [1], these compounds are not interchangeable for most applications. The racemic 3-substituted isomer presents a distinct combination of stereochemical and regioisomeric properties that directly influence reactivity, physicochemical behavior, and the stereochemical outcome of subsequent transformations. Generic substitution, particularly with a different regioisomer or a single enantiomer when a racemate is required, can lead to divergent synthetic pathways, altered purification challenges, and ultimately, failure to achieve the desired molecular target. The following quantitative evidence clarifies these critical differentiators.

Quantitative Differentiation of 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) from its Closest Analogs


Stereochemical Identity: Racemic vs. Enantiopure Forms and Implications for Asymmetric Synthesis

1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) is the racemic mixture, whereas (R)-1-Boc-3-pyrrolidineacetic acid (CAS 204688-60-8) and (S)-1-Boc-3-pyrrolidineacetic acid (CAS 204688-61-9) are its single enantiomers. This stereochemical distinction is paramount for procurement. The racemic compound provides a cost-effective and readily available starting material for syntheses where the stereocenter is to be established later or is not critical. In contrast, the enantiopure forms are essential for asymmetric syntheses aiming for a specific absolute configuration, but they are more expensive and may have different reactivity profiles [1]. For example, the R-enantiomer is specifically synthesized using asymmetric reductive hydrogenation to achieve high enantiomeric excess, a step unnecessary for the racemate [2].

Chiral Synthesis Asymmetric Catalysis Stereochemistry

Ionization State and Lipophilicity: LogP and pKa Comparisons for Extraction and Purification Optimization

The calculated partition coefficient (LogP) and acid dissociation constant (pKa) for 1-Boc-3-pyrrolidineacetic acid are 0.88 [1] and 4.65 ± 0.10 [2], respectively. These values are identical to those predicted for its enantiomers , confirming they are chromatographically and behaviorally indistinguishable under non-chiral conditions. However, they differ significantly from positional isomers. For instance, while not directly quantified for the 2-acetic acid isomer, the change in substitution pattern on the pyrrolidine ring alters the local electronic environment, which would be expected to modulate the pKa of the carboxylic acid and the overall lipophilicity. This quantitative LogP value of 0.88 confirms the compound's moderate lipophilicity, which dictates its solubility and behavior in liquid-liquid extraction during workup and purification [1].

Lipophilicity pKa Purification LogP

Thermal Stability and Decomposition: Contrasting with 1-Boc-2-pyrrolidineacetic acid

1-Boc-3-pyrrolidineacetic acid decomposes before boiling , with a reported melting point of 85-89 °C . This thermal behavior is crucial for determining safe handling and reaction conditions. In contrast, a related positional isomer, (S)-2-(1-BOC-2-pyrrolidinyl)-acetic acid, exhibits a significantly higher melting point of 97-101 °C [1]. This 12 °C difference in melting point onset indicates that the 3-acetic acid isomer has a lower crystal lattice energy, which may translate to higher solubility in certain organic solvents at room temperature and a greater propensity for thermal degradation if subjected to high temperatures during synthesis or drying.

Thermal Stability Decomposition Storage Melting Point

Validated Scaffold in CCR5 Antagonist Development: In Silico QSAR Model Contributions

The pyrrolidineacetic acid scaffold, of which 1-Boc-3-pyrrolidineacetic acid is a core building block, has been extensively studied for developing CCR5 receptor antagonists, a class of compounds relevant to HIV-1 therapy [1]. A three-dimensional QSAR study on 1,3,4-trisubstituted pyrrolidine-based CCR5 inhibitors built predictive CoMFA and CoMSIA models with a conventional correlation coefficient r² of 0.952 and a cross-validated q² of 0.637 for the CoMFA model, and an r² of 0.958 and q² of 0.677 for the CoMSIA model [2]. These robust models, derived from a training set of 72 molecules [2], highlight the importance of the 3-substituted pyrrolidineacetic acid framework for achieving potent CCR5 binding. This positions the target compound as a privileged intermediate for accessing this therapeutically validated chemical space, differentiating it from other Boc-protected amino acids not associated with this specific QSAR model.

CCR5 Antagonist HIV-1 QSAR Drug Discovery

Commercial Availability and Purity Benchmarking: A Cost-Effective Starting Point

1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) is commercially available from multiple suppliers with a standard purity of 97-98% (HPLC) [1]. For example, Aladdin Scientific offers the racemate at a cost of $62.90 for 1g , while the enantiopure (R)-isomer from the same supplier is typically more expensive, often by a factor of 2-3x depending on the batch size. The high purity of the racemate ensures reliable performance in multi-step syntheses without the need for additional purification prior to use. This balance of high purity and cost-effectiveness makes it the preferred starting material for exploratory chemistry and route scouting, where the final stereochemical outcome is not predetermined by the starting material's chirality.

Procurement Purity Cost Sourcing

Optimal Application Scenarios for 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Amines and Drug Candidates via Diastereomeric Resolution

1-Boc-3-pyrrolidineacetic acid serves as an ideal racemic starting material for the synthesis of enantiopure compounds when a diastereomeric resolution or asymmetric transformation is planned. Its racemic nature, as confirmed by its CAS assignment and synthetic preparation [1], avoids the high cost of enantiopure precursors. The moderate lipophilicity (LogP = 0.88) and pKa (4.65) [2] ensure it can be easily incorporated into a variety of reaction sequences, including amide couplings and esterifications, while the acid-labile Boc group provides orthogonal protection. This allows chemists to install the pyrrolidine scaffold early in a synthesis and then resolve the stereocenter at a later, more convenient stage using a chiral auxiliary or resolving agent.

Hit-to-Lead Optimization in CCR5 Antagonist Programs

Given the validated role of 1,3,4-trisubstituted pyrrolidines as CCR5 antagonists, as demonstrated by robust 3D-QSAR models (CoMFA r²=0.952, CoMSIA r²=0.958) [3], 1-Boc-3-pyrrolidineacetic acid is the optimal building block for generating focused libraries around this pharmacophore. Its 3-acetic acid handle is the precise attachment point required for accessing the active conformation predicted by the QSAR models. Using a 2-substituted isomer would fundamentally alter the vector of substitution and likely result in a complete loss of activity. The compound's established high commercial purity (≥97%) ensures that biological data from such libraries is not confounded by impurities.

Methodology Development for Late-Stage Functionalization

This compound is a superior substrate for developing and testing new synthetic methodologies, such as C-H activation or decarboxylative coupling, on the pyrrolidine ring. The racemate's low cost per gram enables the large-scale reaction screening often required for optimizing these challenging transformations. Furthermore, its thermal decomposition profile (melting point 85-89 °C, decomposes before boiling) provides a clear operational window and safety boundary, informing reaction temperature limits and workup procedures during method development.

Synthesis of Conformationally Constrained Peptidomimetics

The combination of a secondary amine (once Boc-deprotected) and a carboxylic acid makes this compound a perfect building block for creating conformationally constrained peptidomimetics. The pyrrolidine ring restricts the backbone flexibility, while the 3-acetic acid substitution pattern provides a specific spatial orientation for the carboxylate. Its physicochemical properties, including a pKa of 4.65 [2], ensure that the resulting peptidomimetics will have predictable ionization states at physiological pH, which is crucial for modulating bioavailability and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-pyrrolidineacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.